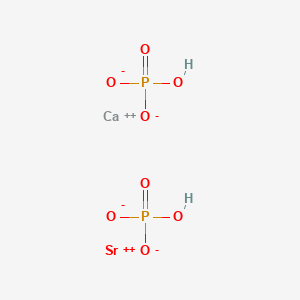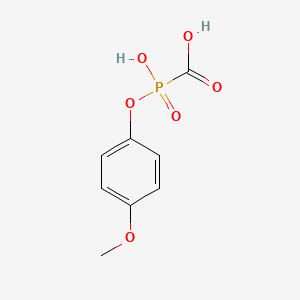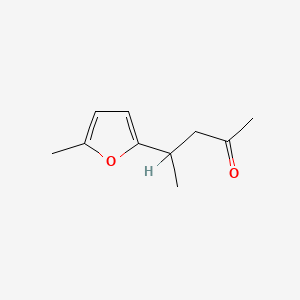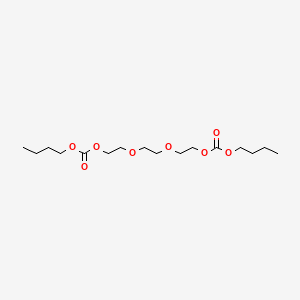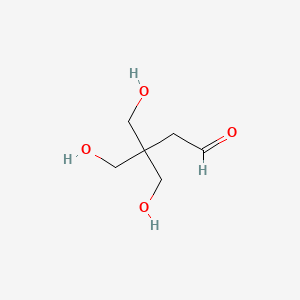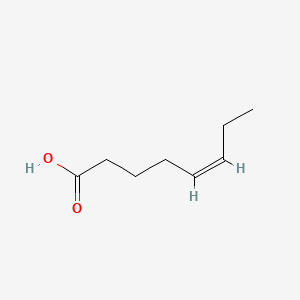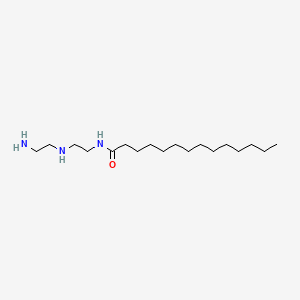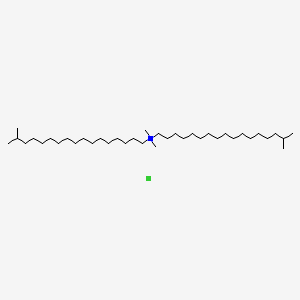
Diisooctadecyldimethylammonium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diisooctadecyldimethylammonium chloride is a quaternary ammonium compound characterized by a positively charged nitrogen atom covalently bonded to two isooctadecyl groups and two methyl groups. This compound is known for its surfactant and antimicrobial properties, making it valuable in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Diisooctadecyldimethylammonium chloride can be synthesized through the quaternization of dimethylamine with isooctadecyl chloride. The reaction typically occurs in an organic solvent such as toluene or chloroform, under reflux conditions. The reaction is exothermic and requires careful temperature control to prevent side reactions.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale quaternization reactions. The process includes the use of high-purity reactants and solvents to ensure the quality of the final product. The reaction mixture is often subjected to purification steps such as distillation and crystallization to remove impurities and obtain a high-purity compound.
Análisis De Reacciones Químicas
Types of Reactions: Diisooctadecyldimethylammonium chloride primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can react with nucleophiles such as hydroxide ions, leading to the formation of corresponding alcohols and amines.
Common Reagents and Conditions: Common reagents used in reactions with this compound include sodium hydroxide, potassium hydroxide, and other strong bases. These reactions typically occur in aqueous or alcoholic solutions at elevated temperatures to facilitate the substitution process.
Major Products Formed: The major products formed from the reactions of this compound with nucleophiles are isooctadecanol and dimethylamine. These products result from the cleavage of the quaternary ammonium group and subsequent substitution by the nucleophile.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, diisooctadecyldimethylammonium chloride is used as a phase transfer catalyst, facilitating the transfer of reactants between immiscible phases. It is also employed in the synthesis of various organic compounds due to its ability to stabilize reaction intermediates.
Biology: In biological research, this compound is utilized as a disinfectant and antimicrobial agent. Its ability to disrupt microbial cell membranes makes it effective against a wide range of bacteria and fungi.
Medicine: In the medical field, this compound is used in formulations for topical antiseptics and disinfectants. Its antimicrobial properties help prevent infections in wounds and surgical sites.
Industry: Industrially, this compound is used in the formulation of cleaning agents, fabric softeners, and antistatic agents. Its surfactant properties enhance the effectiveness of these products in various applications.
Mecanismo De Acción
Diisooctadecyldimethylammonium chloride exerts its effects by disrupting the cell membranes of microorganisms. The positively charged quaternary ammonium group interacts with the negatively charged components of the microbial cell membrane, leading to increased membrane permeability and eventual cell lysis. This mechanism is effective against a broad spectrum of bacteria and fungi.
Comparación Con Compuestos Similares
Similar Compounds:
- Didecyldimethylammonium chloride
- Benzalkonium chloride
- Cetyltrimethylammonium chloride
Comparison: Diisooctadecyldimethylammonium chloride is unique due to its longer alkyl chains, which enhance its surfactant and antimicrobial properties compared to similar compounds like didecyldimethylammonium chloride and benzalkonium chloride. The longer alkyl chains provide greater hydrophobic interactions with microbial cell membranes, leading to more effective disruption and antimicrobial activity.
Propiedades
Número CAS |
84924-22-1 |
|---|---|
Fórmula molecular |
C38H80ClN |
Peso molecular |
586.5 g/mol |
Nombre IUPAC |
dimethyl-bis(16-methylheptadecyl)azanium;chloride |
InChI |
InChI=1S/C38H80N.ClH/c1-37(2)33-29-25-21-17-13-9-7-11-15-19-23-27-31-35-39(5,6)36-32-28-24-20-16-12-8-10-14-18-22-26-30-34-38(3)4;/h37-38H,7-36H2,1-6H3;1H/q+1;/p-1 |
Clave InChI |
QKFVHUYYDXUWJU-UHFFFAOYSA-M |
SMILES canónico |
CC(C)CCCCCCCCCCCCCCC[N+](C)(C)CCCCCCCCCCCCCCCC(C)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-bis[3-(dimethylamino)propyl]formamide](/img/structure/B12665544.png)

